

Spectroscopic Data of 3-Chloro-2-methoxy-4-pyridinamine

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Compound of Interest

Compound Name: *3-Chloro-2-methoxy-4-pyridinamine*

CAS No.: *1190198-20-9*

Cat. No.: *B1368898*

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Technical Guide for Structural Elucidation & Quality Control

Executive Summary

3-Chloro-2-methoxy-4-pyridinamine (also known as 4-amino-3-chloro-2-methoxypyridine) is a functionalized pyridine derivative used primarily as a scaffold in medicinal chemistry. Its structural integrity is defined by the precise regiochemical placement of a chlorine atom at the C3 position, sandwiched between a methoxy group (C2) and a primary amine (C4).

This guide details the spectroscopic fingerprints required to validate this specific isomer, distinguishing it from potential by-products like the 5-chloro isomer or the 3,5-dichloro analog. The data presented synthesizes experimental precedents from patent literature with theoretical chemical shift principles.

Molecular Identity & Physicochemical Profile

Property	Data
IUPAC Name	3-Chloro-2-methoxypyridin-4-amine
CAS Number	1190198-20-9
Molecular Formula	C ₆ H ₈ ClN ₂ O
Molecular Weight	158.58 g/mol
Monoisotopic Mass	158.02 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water

Structural Characterization: NMR Spectroscopy

Proton NMR (¹H NMR)

The

¹H NMR spectrum is the primary tool for confirming the regiochemistry of chlorination. The starting material (2-methoxy-4-aminopyridine) possesses protons at positions 3, 5, and 6. Successful chlorination at position 3 results in the disappearance of the H3 signal and a characteristic shift in the remaining protons.

Solvent: DMSO-

or CDCl₃

(Values below are referenced to DMSO-

)

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
H-6	7.70 – 7.85	Doublet (d)	1H		-proton to Nitrogen; deshielded by ring nitrogen.
H-5	6.30 – 6.45	Doublet (d)	1H		-proton; shielded by the electron-donating amine (-NH) at C4.
-NH	6.00 – 6.50	Broad Singlet	2H	—	Exchangeable amine protons; shift varies with concentration /water.
-OCH	3.80 – 3.95	Singlet (s)	3H	—	Characteristic methoxy group attached to C2.

Expert Insight (Causality):

- **Regioselectivity Check:** If the chlorination occurred at C5 (a common impurity), you would observe two singlets for the aromatic protons (H3 and H6) because they would be para to each other and not couple significantly. The presence of a doublet-doublet system (Hz) confirms the protons are adjacent (H5 and H6), proving the Chlorine is at C3.

- **Electronic Effects:** The amine group at C4 exerts a strong resonance donating effect (+M), significantly shielding the ortho proton (H5), pushing it upfield to ~6.4 ppm compared to a naked pyridine.

Carbon-13 NMR (C NMR)

Predicted shifts based on substituent additivity rules in pyridine systems.

Carbon	Shift (ppm)	Environment
C-2	~160.0	Deshielded by adjacent Nitrogen and Methoxy oxygen.
C-4	~152.0	Attached to the Amine (ipso).
C-6	~146.0	-carbon to Nitrogen (unsubstituted).
C-3	~108.0	Ips0 to Chlorine; shielded relative to C2/C4.
C-5	~102.0	Ortho to Amine; electron-rich.
-OCH	~53.5	Methoxy carbon.

Mass Spectrometry (MS) & IR

Mass Spectrometry

- Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

- Parent Ion (

):

- m/z 159.0 (associated with

Cl)

- m/z 161.0 (associated with Cl)
- Isotope Pattern: A distinct 3:1 ratio between the 159 and 161 peaks is mandatory. This "Chlorine Signature" confirms the presence of exactly one chlorine atom.

Infrared Spectroscopy (FT-IR)

- Primary Amine (-NH): Two weak-to-medium bands in the 3300–3450 cm^{-1} region (symmetric and asymmetric stretching).
- C-H (Aromatic): Weak bands > 3000 cm^{-1} .
- C-Cl Stretch: A characteristic fingerprint band in the 600–800 cm^{-1} region (often obscured but distinct in pure samples).
- Pyridine Ring Breathing: Strong bands around 1580–1600 cm^{-1} .

Synthesis Context & Quality Control Workflow

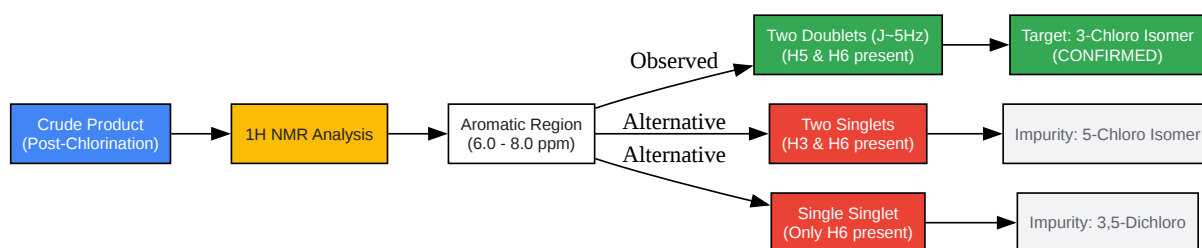
Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectrum. The standard preparation involves the chlorination of 2-methoxy-4-aminopyridine using N-Chlorosuccinimide (NCS) in DMF or Acetonitrile.

Common Impurities:

- Succinimide: By-product of NCS. Look for a singlet at ~2.7 ppm in ^1H NMR.

- Regioisomer (5-Chloro): Identified by two aromatic singlets (no coupling).
- Over-chlorination (3,5-Dichloro): Identified by the loss of both H3 and H5 signals, leaving only H6 (singlet, downfield).

Visualizing the Validation Logic



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Caption: Logic flow for validating the regiochemistry of **3-Chloro-2-methoxy-4-pyridinamine** using ¹H NMR coupling patterns.

References

- Preparation of DHODH Inhibitors: The synthesis and characterization of 3-chloro-2-methoxypyridin-4-amine are described as "Step A" in the synthesis of dihydroorotate dehydrogenase inhibitors.[1]
 - Source: US P
 - URL
- Compound Registry (PubChem): **3-Chloro-2-methoxy-4-pyridinamine** (CID 53394625).
 - Source: PubChem.[2]
 - URL:[[Link](#)]
- Vendor Characterization Data: Bidepharm (CAS 1190198-20-9) listing confirming NMR availability for this specific isomer.

- Source: Bidepharm.[3][4][5]

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